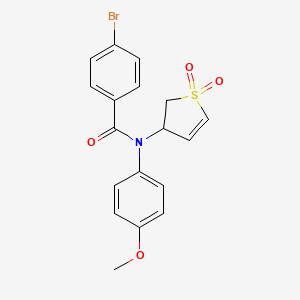
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution or through a Suzuki coupling reaction.
Attachment of the Morpholinopropyl Group: The morpholinopropyl group can be attached through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions may target the isoxazole ring or the acetamide group, potentially leading to ring-opening or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of biological pathways.
Inhibition of Enzymes: Inhibition of key enzymes involved in metabolic or signaling pathways.
Modulation of Ion Channels: Affecting ion channel activity, which can influence cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-phenylisoxazol-3-yl)-N-(3-morpholinopropyl)acetamide: Lacks the methoxy group, which may affect its biological activity.
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide: Contains a chlorine atom instead of a methoxy group, potentially altering its chemical properties.
Uniqueness
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and interactions with biological targets. This structural feature may enhance its potential as a research tool or therapeutic agent.
Eigenschaften
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-morpholin-4-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-24-17-5-3-15(4-6-17)18-13-16(21-26-18)14-19(23)20-7-2-8-22-9-11-25-12-10-22/h3-6,13H,2,7-12,14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPILTQZJIZQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N'-{5-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-1,3-thiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2624722.png)

![N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]acetamide](/img/structure/B2624724.png)
![1-Benzhydryl-4-[4-(3-fluoropropoxy)benzyl]piperazine](/img/structure/B2624725.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2624727.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4,5-triethoxybenzoate](/img/structure/B2624728.png)
![2-Chloro-N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]propanamide](/img/structure/B2624729.png)
![4-[(E)-{2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene}methyl]benzonitrile](/img/structure/B2624730.png)
![N-[1-(4-fluoro-3-methylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2624731.png)
![METHYL 4-{[(3,4-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE](/img/structure/B2624734.png)
![5-(4-Phenyloxane-4-carbonyl)-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene](/img/structure/B2624736.png)
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2624740.png)
